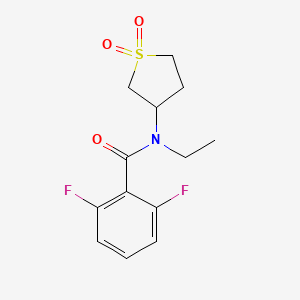

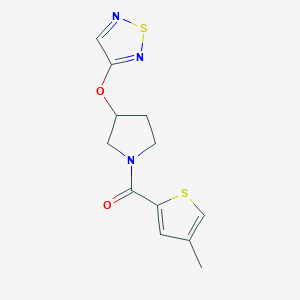

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A study describes the discovery and characterization of a series of compounds with the “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” moiety . These compounds were found to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators. The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Chemical Reactions Analysis

The same study mentioned above also evaluated the compounds in tier 1 DMPK assays and identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Aromatic Polyimides

Researchers synthesized new diamines and polymerized them with various dianhydrides to produce polyimides with high solubility in organic solvents and significant thermal stability. These polymers' degradation temperatures ranged from 240°C to 550°C, and they showed potential for advanced material applications due to their thermal and mechanical properties (Butt et al., 2005).

Enhanced Ethene Oligomerisation with Vanadium(III) Bis(benzamidinate) Alkyl Catalyst

The study explored the use of a pentafluorobenzamidinate ligand in catalytic ethene oligomerization, demonstrating that the fluorinated analogue was significantly more active than its non-fluorinated counterpart. This suggests potential applications in catalysis and industrial chemical processes (Brussee et al., 2000).

Investigation of Short C–H⋯F Interactions

This research presented a detailed analysis of N-(difluorophenyl)benzamides and their aggregation via N–H⋯OC interactions, complemented by C–H⋯O/F/π interactions. The study offers insights into the influence of fluorine substitution patterns on molecular aggregation, which is valuable for designing new materials and understanding molecular interactions (Mocilac et al., 2016).

Platinum-Catalyzed Hydroamination of Unactivated Olefins

This research demonstrated the effectiveness of platinum catalysis in the hydroamination of unactivated olefins, showing high yields and functional group tolerance. Such catalytic processes have implications for synthetic chemistry, offering a route to N-alkylated amides (Wang and Widenhoefer, 2004).

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation

Biochemical Pathways

The activation of GIRK channels has a significant impact on the excitability of cells . GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound can lead to a decrease in cell excitability . This could potentially have therapeutic effects in conditions such as pain, epilepsy, and anxiety .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO3S/c1-2-16(9-6-7-20(18,19)8-9)13(17)12-10(14)4-3-5-11(12)15/h3-5,9H,2,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQVLKOHXPBONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2436860.png)

![[(2-Nitrophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2436862.png)

![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)

![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)

![6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2436878.png)

![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)